

Physical and chemical properties of 5-Methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylpyridine-3,4-diamine

Cat. No.: B084045

[Get Quote](#)

An In-depth Technical Guide to 5-Methylpyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Methylpyridine-3,4-diamine**, a heterocyclic amine of interest in medicinal chemistry and drug development. This document consolidates available data on its synthesis, spectral characteristics, and potential biological relevance, presenting it in a structured format for easy reference by researchers and scientists.

Core Physical and Chemical Properties

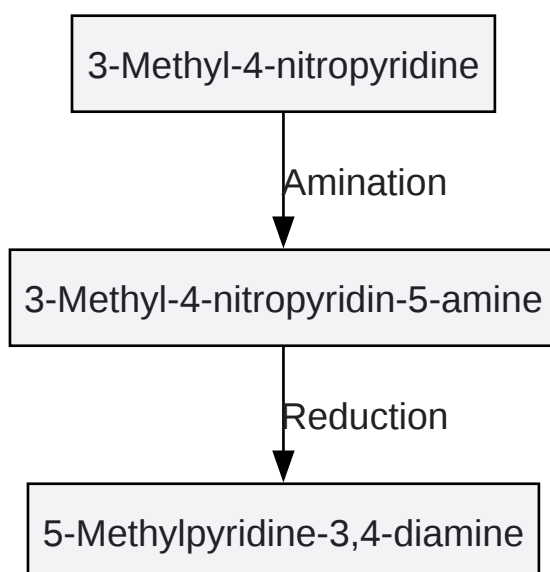
5-Methylpyridine-3,4-diamine, with the CAS number 13958-86-6, is a substituted pyridine derivative. Its core structure consists of a pyridine ring with two amino groups at positions 3 and 4, and a methyl group at position 5.

Property	Value	Source/Citation
IUPAC Name	5-methylpyridine-3,4-diamine	
Synonyms	3,4-Diamino-5-methylpyridine	[1][2]
CAS Number	13958-86-6	[1][2]
Molecular Formula	C ₆ H ₉ N ₃	
Molecular Weight	123.16 g/mol	
Melting Point	149 °C	
Boiling Point	363.1 ± 37.0 °C (Predicted)	
pKa	6.46 ± 0.20 (Predicted)	[3]
Solubility	Soluble in Methanol	[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Methylpyridine-3,4-diamine** is not readily available in the searched literature, a plausible synthetic route can be proposed based on established methods for the preparation of substituted 3,4-diaminopyridines. The most common approach involves the reduction of a corresponding nitro-amino precursor.

A potential synthetic pathway is outlined below:



[Click to download full resolution via product page](#)

Proposed synthesis pathway for **5-Methylpyridine-3,4-diamine**.

Proposed Experimental Protocol: Reduction of 3-Methyl-4-nitropyridin-5-amine

This protocol is a general procedure adapted from the synthesis of similar diaminopyridines and would require optimization for the specific substrate.

Materials:

- 3-Methyl-4-nitropyridin-5-amine
- Palladium on carbon (10% Pd/C)
- Ethanol or Methanol
- Hydrogen gas supply
- Filter agent (e.g., Celite)

Procedure:

- In a suitable hydrogenation vessel, dissolve 3-Methyl-4-nitropyridin-5-amine in a suitable solvent such as ethanol or methanol.

- Carefully add a catalytic amount of 10% Palladium on carbon to the solution.
- Seal the vessel and purge with an inert gas, such as nitrogen or argon.
- Introduce hydrogen gas to the desired pressure.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Wash the filter cake with the solvent used in the reaction.
- Concentrate the filtrate under reduced pressure to obtain the crude **5-Methylpyridine-3,4-diamine**.
- The crude product may be further purified by recrystallization or column chromatography.

Spectral Data

Detailed experimental spectral data for **5-Methylpyridine-3,4-diamine** is not widely available. However, based on the known spectra of related compounds such as 2-amino-5-methylpyridine, the following characteristic peaks can be anticipated.

¹H NMR Spectroscopy (Anticipated)

- Aromatic Protons: Signals corresponding to the two protons on the pyridine ring.
- Amino Protons: Broad signals for the two NH₂ groups.
- Methyl Protons: A singlet corresponding to the CH₃ group.

¹³C NMR Spectroscopy (Anticipated)

- Signals for the five carbon atoms of the pyridine ring.
- A signal for the methyl group carbon.

Infrared (IR) Spectroscopy (Anticipated)

- N-H Stretching: Characteristic bands in the region of 3300-3500 cm^{-1} corresponding to the primary amino groups.
- C=C and C=N Stretching: Bands in the aromatic region (around 1400-1600 cm^{-1}).
- C-N Stretching: Bands in the region of 1250-1350 cm^{-1} .

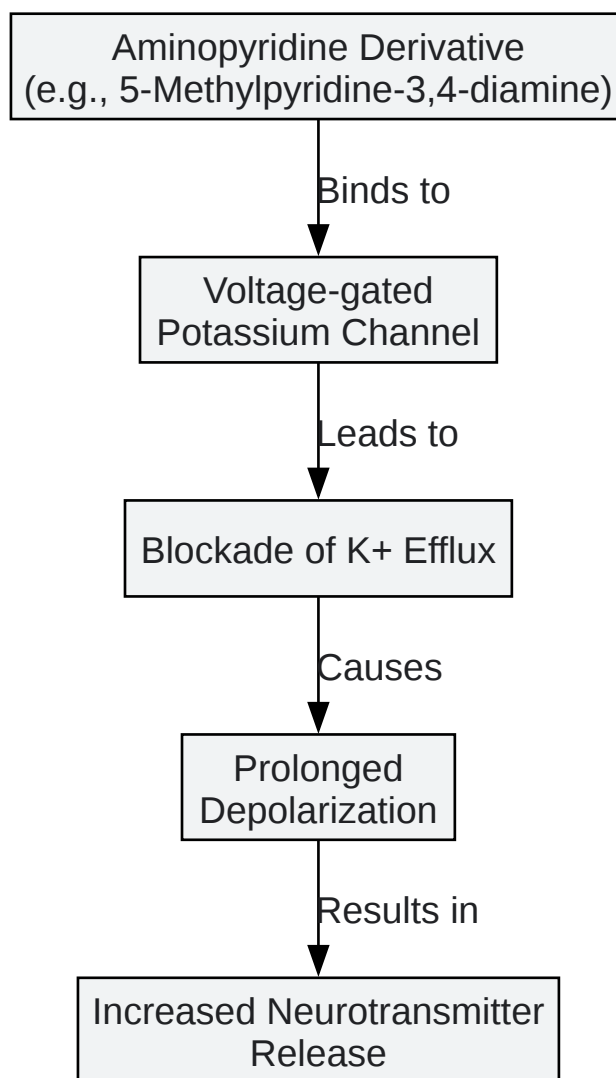
Mass Spectrometry (Anticipated)

- Molecular Ion Peak (M^+): A peak at m/z corresponding to the molecular weight of the compound (123.16 g/mol).

Biological Activity and Drug Development Potential

While there is no specific information on the biological activity of **5-Methylpyridine-3,4-diamine** in the searched literature, its structural similarity to 3,4-diaminopyridine (Amifampridine) suggests a high potential for similar pharmacological effects. 3,4-diaminopyridine is a well-known potassium channel blocker used in the treatment of certain rare muscle diseases, such as Lambert-Eaton myasthenic syndrome[4][5].

The proposed mechanism of action for aminopyridines as potassium channel blockers is illustrated below:



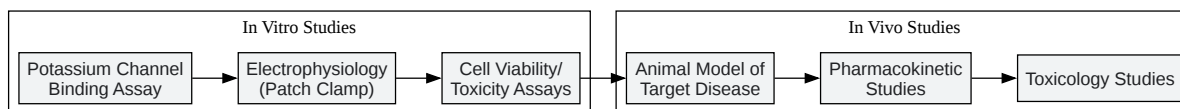
[Click to download full resolution via product page](#)

Proposed mechanism of action for aminopyridine derivatives.

Given this, **5-Methylpyridine-3,4-diamine** is a compound of significant interest for further investigation in drug discovery programs targeting neurological disorders and other conditions where potassium channel modulation is a therapeutic strategy. The methyl group at the 5-position may influence the compound's potency, selectivity, and pharmacokinetic properties compared to the parent 3,4-diaminopyridine.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of **5-Methylpyridine-3,4-diamine**, a typical experimental workflow is proposed below:



[Click to download full resolution via product page](#)

A general workflow for the biological evaluation of **5-Methylpyridine-3,4-diamine**.

This guide serves as a foundational resource for further research into the properties and applications of **5-Methylpyridine-3,4-diamine**. The provided information, while based on available data and logical inference, highlights the need for further experimental validation of its physical, chemical, and biological characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS # 13958-86-6, 5-Methyl-3,4-pyridinediamine, 3,4-Diamino-5-methylpyridine - chemBlink [www.chemblink.com]
- 2. 5-methylpyridine-3,4-diamine - Anichem [anichemllc.com]
- 3. 5-Methylpyridin-3-amine manufacturers and suppliers in india [chemicalbook.com]
- 4. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Methylpyridine-3,4-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084045#physical-and-chemical-properties-of-5-methylpyridine-3-4-diamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com